2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide 2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16333700
InChI: InChI=1S/C15H13N5O2/c1-22-14-9-5-2-6-11(14)15(21)17-12-7-3-4-8-13(12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
SMILES:
Molecular Formula: C15H13N5O2
Molecular Weight: 295.30 g/mol

2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide

CAS No.:

Cat. No.: VC16333700

Molecular Formula: C15H13N5O2

Molecular Weight: 295.30 g/mol

* For research use only. Not for human or veterinary use.

2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide -

Specification

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
IUPAC Name 2-methoxy-N-[2-(tetrazol-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C15H13N5O2/c1-22-14-9-5-2-6-11(14)15(21)17-12-7-3-4-8-13(12)20-10-16-18-19-20/h2-10H,1H3,(H,17,21)
Standard InChI Key WTFOOYNTWYHNNL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C(=O)NC2=CC=CC=C2N3C=NN=N3

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide, reflects its two primary structural components:

  • Benzamide backbone: A 2-methoxy-substituted benzoyl group (C₆H₄(OCH₃)CO-) forms the core.

  • Tetrazole-functionalized aniline: The amide nitrogen is bonded to a phenyl ring substituted at the 2-position with a 1H-tetrazole group (C₆H₄(N₄C)).

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, introduces significant polarity and enables diverse non-covalent interactions .

Molecular Formula and Weight

  • Molecular formula: C₁₅H₁₃N₅O₂ (calculated from structural components).

  • Molecular weight: 295.30 g/mol (derived from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₃N₅O₂
Molecular Weight295.30 g/mol
IUPAC Name2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzamide
Melting Point210–215°C (predicted)
SolubilityDMSO > Methanol > Water (limited)

Spectroscopic Characterization

  • ¹H NMR: The methoxy proton resonates as a singlet at δ 3.8–3.9 ppm. Aromatic protons from the benzamide and tetrazole-substituted phenyl groups appear between δ 7.2–8.1 ppm, with splitting patterns dependent on substitution .

  • ¹³C NMR: The carbonyl carbon (C=O) is observed at δ 165–168 ppm. Tetrazole carbons resonate at δ 145–155 ppm due to electron-withdrawing effects .

  • IR Spectroscopy: Key peaks include C=O stretch at 1670–1690 cm⁻¹ and tetrazole ring vibrations at 1500–1520 cm⁻¹ .

Synthesis and Optimization

Synthetic Routes

The synthesis involves two sequential steps:

Step 1: Formation of 2-(1H-Tetrazol-1-yl)aniline

The tetrazole ring is synthesized via a [3+2] cycloaddition between 2-cyanophenylamine and sodium azide (NaN₃) under acidic conditions :

2-Cyanophenylamine+NaN3HCl, 100°C2-(1H-Tetrazol-1-yl)aniline+NH3\text{2-Cyanophenylamine} + \text{NaN}_3 \xrightarrow{\text{HCl, 100°C}} \text{2-(1H-Tetrazol-1-yl)aniline} + \text{NH}_3

Key Conditions:

  • Catalysts: Scandium triflate (Sc(OTf)₃) or bismuth chloride (BiCl₃) enhance regioselectivity .

  • Solvent: Isopropanol/water (3:1) under microwave irradiation reduces reaction time to 10–15 minutes .

Step 2: Amide Coupling

2-Methoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupled with 2-(1H-tetrazol-1-yl)aniline:

2-Methoxybenzoic acid+EDCIActive Ester2-(1H-Tetrazol-1-yl)anilineTarget Compound\text{2-Methoxybenzoic acid} + \text{EDCI} \rightarrow \text{Active Ester} \xrightarrow{\text{2-(1H-Tetrazol-1-yl)aniline}} \text{Target Compound}

Optimization:

  • Yield: 75–85% when using dimethylformamide (DMF) as the solvent at 80°C.

  • Purity: Recrystallization in methanol/water (1:1) achieves >98% purity .

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to maintain temperature control and improve safety during exothermic steps. Automated purification systems using reverse-phase chromatography further enhance throughput.

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The methoxy group resists oxidation, but the tetrazole ring undergoes cleavage with strong oxidants like KMnO₄, yielding carboxylic acid derivatives.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the amide carbonyl to a methylene group (-CH₂-), forming 2-methoxy-N-[2-(1H-tetrazol-1-yl)phenyl]benzylamine.

Substitution Reactions

The tetrazole’s N1-position participates in nucleophilic substitution with alkyl halides, enabling side-chain diversification:

Target Compound+R-XK₂CO₃, DMFN1-Alkylated Derivative\text{Target Compound} + \text{R-X} \xrightarrow{\text{K₂CO₃, DMF}} \text{N1-Alkylated Derivative}

Applications: Alkylated derivatives show enhanced lipophilicity for blood-brain barrier penetration in neurological studies .

Industrial and Material Science Applications

Coordination Polymers

The tetrazole group acts as a polydentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺). These polymers exhibit luminescence and gas storage properties .

Photostabilizers

In polymers like polyethylene, the compound scavenges free radicals under UV exposure, extending material lifespan by 30–50% compared to commercial stabilizers.

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